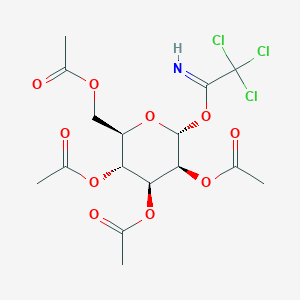
3,3'-Sulfonylbis(1-propanamine)
Descripción general
Descripción
3,3'-Sulfonylbis(1-propanamine) is a useful research compound. Its molecular formula is C6H16N2O2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Sulfonylbis(1-propanamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Sulfonylbis(1-propanamine) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioorganic Synthesis : A study by Hosmane et al. (1990) highlighted the use of a related reagent, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], in bioorganic synthesis, particularly for crosslinking applications. This compound demonstrated high reactivity with various primary, secondary, and heterocyclic amines, as well as amino acid esters and nucleic acid bases, suggesting potential applications in biochemical and pharmaceutical synthesis (Hosmane et al., 1990).
Pharmaceutical Applications : Tan et al. (2014) demonstrated the use of mechanochemistry to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, using a process that involved the coupling of sulfonamides and iso(thio)cyanates. This study suggests potential pharmaceutical applications, especially in the production of anti-diabetic medications (Tan et al., 2014).
Molecular Structure and Spectroscopic Characterization : Research by Durgun et al. (2016) on a sulfonamide compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, involved detailed molecular structure and spectroscopic characterization. This study provides insights into the structural and chemical properties of sulfonamide derivatives, which are crucial for their application in drug design and synthesis (Durgun et al., 2016).
Insecticides and Pest Control : Sparks et al. (2013) discussed the chemistry and mode of action of sulfoximine insecticides, particularly sulfoxaflor, which shows efficacy against a wide range of sap-feeding insects. These compounds, including sulfoxaflor, are important in the field of agriculture for controlling resistant insect pests (Sparks et al., 2013).
Polyfunctional Organic Reagents for Biomacromolecular Modification : Bertha et al. (1994) developed tetrafunctional organic reagents, including 2,2'-sulfonylbis[3-(carboxymethylamino)-(E,E)-N-(2-chloroeth yl)propenamide], for biomacromolecular cross-linking, highlighting potential applications in protein chemistry and bioconjugation (Bertha et al., 1994).
Antiviral Research : Buerger et al. (2001) investigated a compound, BAY 38-4766, a nonnucleoside inhibitor of cytomegalovirus replication, indicating the potential of sulfonyl compounds in developing antiviral drugs (Buerger et al., 2001).
Propiedades
IUPAC Name |
3-(3-aminopropylsulfonyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c7-3-1-5-11(9,10)6-2-4-8/h1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEUTDFTBBIPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-2-tricyclo[5.3.1.01,5]undecanyl]ethanone](/img/structure/B7909668.png)

![N-[1-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B7909676.png)
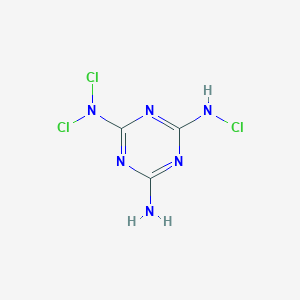
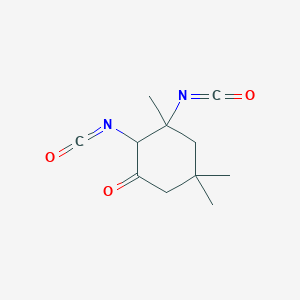

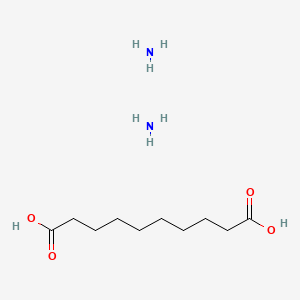
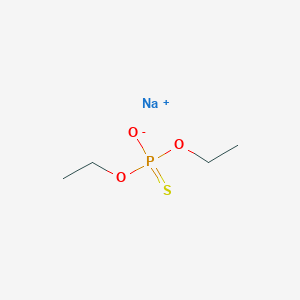
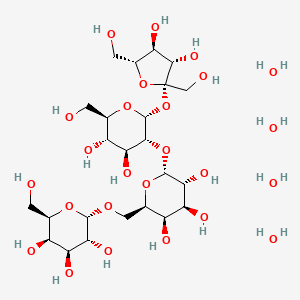
![2-[Ethyl(propyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate](/img/structure/B7909723.png)
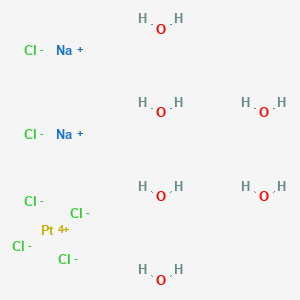
![methyl 2-[(E)-but-2-enyl]-3-methyl-5-oxocyclopent-2-ene-1-carboxylate](/img/structure/B7909742.png)
